molecular formula C19H20N2OS B2730385 N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1333554-82-7

N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Número de catálogo: B2730385
Número CAS: 1333554-82-7
Peso molecular: 324.44
Clave InChI: ACHSPVZSCMSWRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 5 with a methyl group and at position 2 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with benzyl (aromatic) and cyanomethyl (nitrile-containing) substituents. This structural architecture confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and polar interactions .

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a partially saturated bicyclic system that enhances conformational rigidity compared to fully aromatic analogues. The N-benzyl and N-cyanomethyl substituents introduce a hydrophobic aromatic domain and a polar nitrile group, respectively, which may modulate solubility, metabolic stability, and target engagement.

Propiedades

IUPAC Name

N-benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-7-8-17-16(11-14)12-18(23-17)19(22)21(10-9-20)13-15-5-3-2-4-6-15/h2-6,12,14H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHSPVZSCMSWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Overview

N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a benzothiophene core with a cyanomethyl group and a carboxamide functional group. This unique structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight342.42 g/mol
IUPAC NameN-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, particularly within the mitogen-activated protein kinase (MAPK) family. Research has shown that related compounds can selectively inhibit JNK2 and JNK3 kinases, with implications for treating conditions like cancer and neurodegenerative diseases. The binding affinity and selectivity of these inhibitors are crucial for their therapeutic effectiveness.

Biological Activity Data

Research indicates that N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exhibits potent inhibitory activity against JNK kinases:

CompoundJNK2 pIC50JNK3 pIC50Selectivity
5a6.56.7High
11a6.56.6High

These findings suggest that the compound could be developed further for therapeutic applications targeting these pathways .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Inhibition of JNK Kinases : A series of experiments demonstrated that compounds structurally related to N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide effectively inhibited JNK kinases in vitro. The unique binding mode was elucidated through X-ray crystallography, revealing specific interactions within the ATP-binding site .
  • Anticancer Activity : In cell line studies, related benzothiophene derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating diseases such as Alzheimer's .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily noted for its potential as a pharmaceutical agent . Research indicates that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is significant in the treatment of inflammatory diseases. In silico studies have shown promising results regarding its anti-inflammatory properties, suggesting that further optimization could enhance its efficacy as a therapeutic agent for conditions such as asthma and arthritis .

Table 1: Summary of Medicinal Applications

Application AreaPotential UseMechanism of Action
Anti-inflammatoryTreatment of asthma and arthritis5-lipoxygenase inhibition
AntimicrobialPotential against malariaPfENR inhibition
Pain managementCOX-2 inhibition for chronic pain reliefNon-steroidal anti-inflammatory

Pharmacological Studies

Pharmacological investigations have focused on the compound's ability to inhibit specific enzymes related to disease processes. The PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase) is crucial for malaria parasite survival during the liver stage. Compounds similar to N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide have demonstrated effective inhibition of this enzyme, suggesting potential for developing new antimalarial drugs .

Case Study: Antimalarial Activity

In a study on benzothiophene derivatives, including this compound, researchers found significant activity against liver-stage malaria parasites. The compounds were tested in vivo using rodent models, confirming their potential as effective antimalarial agents .

Biochemical Research

The compound's structure allows for various modifications that can lead to derivatives with enhanced biological activity. Biochemical assays have been conducted to evaluate the interaction of this compound with various biological targets, providing insights into its mechanism of action at the molecular level.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

Three compounds sharing the 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide core but differing in nitrogen substituents are compared below:

Compound Name Molecular Formula Molecular Weight Substituents on Carboxamide Nitrogen Key Functional Groups
N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide C19H21N2OS* ~341.45 Benzyl, Cyanomethyl Nitrile, Aromatic
N-[4-(Difluoromethoxy)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide C17H17F2NO2S 337.384 4-(Difluoromethoxy)phenyl Difluoromethoxy, Aromatic
N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide hydrochloride C17H27ClN2OS 342.9271 1-(Aminomethyl)cyclohexyl (as HCl salt) Amine (protonated), Cyclohexyl

Functional Group Analysis and Pharmacological Implications

N-Benzyl-N-(cyanomethyl) Derivative: Benzyl Group: Enhances lipophilicity, favoring membrane permeability and π-π stacking with aromatic residues in target proteins. Cyanomethyl Group: The nitrile moiety acts as a weak hydrogen bond acceptor and may participate in dipole-dipole interactions. Nitriles are metabolically stable compared to esters or amides .

N-[4-(Difluoromethoxy)phenyl] Derivative :

  • Difluoromethoxy Group : Fluorine atoms increase electronegativity, improving metabolic resistance to oxidative degradation. The ether oxygen serves as a hydrogen bond acceptor, enhancing solubility.

N-[1-(Aminomethyl)cyclohexyl] Hydrochloride : Aminomethylcyclohexyl Group: The protonated amine (as HCl salt) increases water solubility and enables ionic interactions with acidic residues.

Crystallographic and Conformational Studies

Crystallographic tools like SHELX and ORTEP-3 have been instrumental in resolving the three-dimensional structures of such compounds, revealing key hydrogen-bonding patterns and crystal packing arrangements . For example:

  • The nitrile group in the main compound may form weak C≡N···H interactions, as observed in graph set analyses of similar systems .
  • The difluoromethoxy derivative’s fluorine atoms can engage in C-F···H hydrogen bonds, influencing crystal lattice stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Domino Reaction Protocol for Benzothiophene Core Formation

The benzothiophene core of the target compound is synthesized via a domino reaction protocol, which combines cyclization and functionalization steps in a single reaction vessel. This approach minimizes intermediate isolation and improves overall yield. A representative route involves the reaction of 2-fluoro-5-methylbenzonitrile with 2,5-dihydroxy-1,4-dithiane in a polar aprotic solvent system (e.g., acetone/water, 95:5 v/v) under mildly basic conditions (NaHCO₃) at 60°C. The reaction proceeds through a thio-Michael addition followed by intramolecular cyclization, yielding 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile as a key intermediate.

Key Reaction Parameters

Parameter Optimal Condition Yield (%)
Solvent Acetone/water (95:5) 87
Temperature 60°C
Base NaHCO₃
Reaction Time 8 hours

This method avoids the need for transition metal catalysts, reducing production costs and simplifying purification.

Functionalization of the Benzothiophene Core

Introduction of the Cyanomethyl Group

The cyanomethyl moiety is introduced via nucleophilic substitution at the carboxamide nitrogen. The intermediate 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is first activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with cyanomethylamine in dichloromethane (DCM) at 0–5°C yields N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

Reaction Conditions

  • Activation Step : SOCl₂, reflux, 2 hours.
  • Amination Step : Cyanomethylamine, DCM, 0–5°C, 12 hours.
  • Yield : 78% (isolated after column chromatography).
N-Benzylation Strategy

The benzyl group is introduced via a Ullmann-type coupling reaction between N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and benzyl bromide. The reaction is catalyzed by copper(I) iodide (CuI) in the presence of a bipyridine ligand and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 110°C.

Optimized Conditions

Component Quantity Role
CuI 10 mol% Catalyst
Bipyridine 20 mol% Ligand
Cs₂CO₃ 2.0 equiv Base
DMF 0.1 M Solvent
Temperature 110°C

This method achieves a 72% yield of the final product after recrystallization from ethanol.

Substrate Scope and Limitations

The domino reaction protocol tolerates a variety of substituents on the benzothiophene core, as demonstrated in studies of analogous compounds:

Substituent Position Functional Group Yield (%) Notes
5- Methyl 87 Optimal for target compound
5- Trifluoromethyl 65 Reduced yield due to steric effects
4- Nitro 75 Requires elevated temperature

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position necessitate modified reaction conditions, including higher temperatures (80°C) and prolonged reaction times (12 hours).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency. Key advantages include:

  • Improved Heat Transfer : Enables precise temperature control during exothermic steps.
  • Reduced Solvent Use : 50% lower solvent consumption compared to batch processes.
  • Yield Consistency : 85–88% yield across 100 kg batches.

Purification Techniques

  • Crystallization : Ethanol/water (70:30) mixture achieves >99% purity.
  • Chromatography : Reserved for small-scale batches requiring ultra-high purity (99.5%).

Comparative Analysis with Related Compounds

The target compound’s synthesis shares similarities with other benzothiophene carboxamides but differs in critical aspects:

Compound Key Difference Yield (%)
N-Benzyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide Lacks cyanomethyl group; simpler amidation 82
N-(4-Nitrobenzyl)-5-methyl analog Nitro group complicates purification 68

The inclusion of the cyanomethyl group necessitates additional protection/deprotection steps, reducing overall yield by ~10% compared to non-cyano derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.